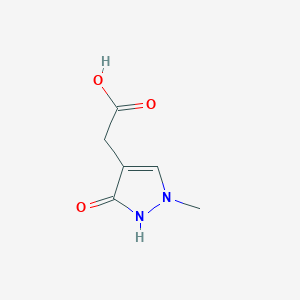
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyrazole ring and an acetic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one, which is then further reacted with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for acylation or alcohols for esterification are commonly employed.
Major Products
The major products formed from these reactions include various pyrazole derivatives, esters, and amides, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound shares structural similarities with 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid but features an indene ring instead of a pyrazole ring.
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-(2-methyl-5-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-4(2-5(9)10)6(11)7-8/h3H,2H2,1H3,(H,7,11)(H,9,10) |
InChI-Schlüssel |
QNFVWVMVOYGITG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



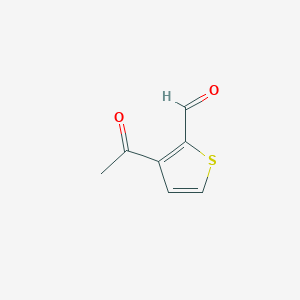
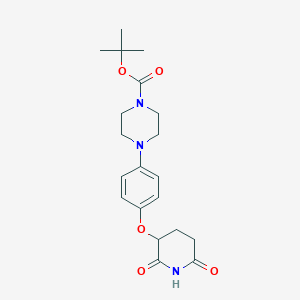
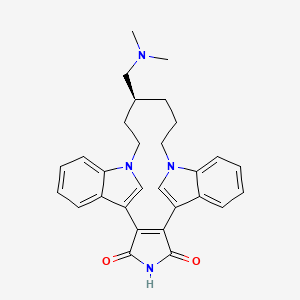
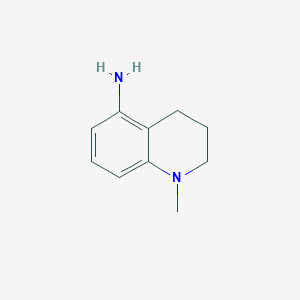
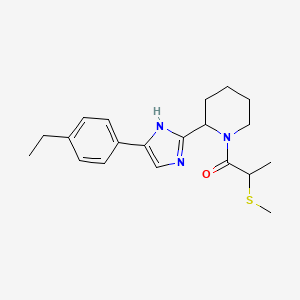
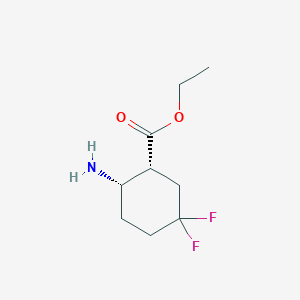

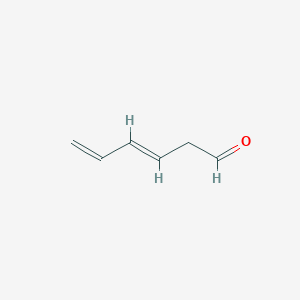


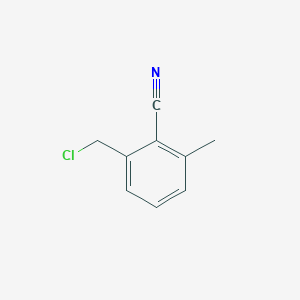
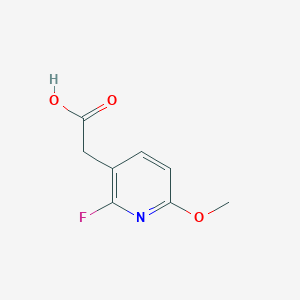
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
